PPARα Agonist Potency: (R)-10-HSA Outperforms 9-HSA, 12-HSA, and 17-HSA by 1.6× to 8.7×
In a direct head-to-head comparison using a luciferase reporter gene assay, chiral (R)-10-HSA demonstrated PPARα activation of 15.7-fold induction over baseline, substantially exceeding the activity of its closest regioisomers: 9-HSA (10.1×), 12-HSA (4.9×), and 17-HSA (1.7×) [1].
| Evidence Dimension | PPARα transcriptional activation (fold induction over control) |
|---|---|
| Target Compound Data | 15.7× induction (p < 0.001) |
| Comparator Or Baseline | 9-HSA: 10.1×; 12-HSA: 4.9×; 17-HSA: 1.7×; Stearic acid: 1.8× |
| Quantified Difference | 1.6× higher than 9-HSA; 3.2× higher than 12-HSA; 8.7× higher than 17-HSA and stearic acid |
| Conditions | Luciferase reporter gene assay in transfected cells; PPARα activity measured |
Why This Matters
The 1.6× to 3.2× greater potency versus 9-HSA and 12-HSA means that substituting (R)-10-HSA with these regioisomers at equivalent concentrations would yield suboptimal PPARα-driven transcriptional outcomes, directly impacting formulation efficacy.
- [1] Rawlings AV, Wandeler E, Bendik I, Fuchs P, Monneuse JM, Imfeld D, Schütz R. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids. Int J Cosmet Sci. 2021;43(5):619-626. View Source
